![molecular formula C21H20ClNOS B12162716 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone
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Overview
Description
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is a synthetic organic compound characterized by its unique structural features. It contains a pyrrole ring substituted with benzyl and methyl groups, and an ethanone moiety linked to a chlorophenyl sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzylation and Methylation: The pyrrole ring is then benzylated and methylated using appropriate reagents such as benzyl chloride and methyl iodide in the presence of a base like sodium hydride.
Attachment of the Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Chlorophenyl Sulfanyl Group: Finally, the chlorophenyl sulfanyl group is attached via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl sulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl sulfanyl group suggests potential interactions with sulfhydryl groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylphenyl)sulfanyl]ethanone
- 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone
Uniqueness
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is unique due to the presence of the chlorophenyl sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H17ClNOS with a molecular weight of approximately 292.82 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities, and a chlorophenyl substituent that may enhance its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 0.126 | |
Compound B | MCF-7 | 9 | |
Compound C | K562 | 0.164 | |
This compound | MALME-M (melanoma) | 55.75% growth inhibition |
In a study involving a series of pyrrole derivatives, the compound demonstrated significant growth inhibition against melanoma cells, indicating its potential as an anticancer agent.
Antimicrobial Activity
Pyrrole derivatives have also been evaluated for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against various pathogens:
Pathogen | MIC (µg/mL) | Control MIC (µg/mL) | Reference |
---|---|---|---|
Staphylococcus aureus | 0.125 | 2 (ciprofloxacin) | |
Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 | 0.5 (vancomycin) |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives often correlates with specific structural features. For example, the presence of electron-withdrawing groups (like chlorine) has been associated with enhanced activity against cancer cells and bacteria:
- Electron-Withdrawing Groups : Chlorine increases potency.
- Aliphatic Linkers : Modifications in linker types can significantly affect activity levels.
- Substituents on Pyrrole Ring : Variations in substituents can lead to differing levels of biological activity.
Case Studies
Several case studies have highlighted the efficacy of pyrrole derivatives in preclinical settings:
- A study evaluated the anticancer effects of various pyrrole derivatives on cervical cancer cells (HeLa), revealing that some compounds exhibited IC50 values significantly lower than standard treatments like doxorubicin .
- Another investigation focused on the antibacterial properties of pyrrole-based compounds against MRSA, demonstrating that certain derivatives were more effective than traditional antibiotics .
Properties
Molecular Formula |
C21H20ClNOS |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(4-chlorophenyl)sulfanylethanone |
InChI |
InChI=1S/C21H20ClNOS/c1-15-12-20(16(2)23(15)13-17-6-4-3-5-7-17)21(24)14-25-19-10-8-18(22)9-11-19/h3-12H,13-14H2,1-2H3 |
InChI Key |
QWJLCNPTTHJDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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